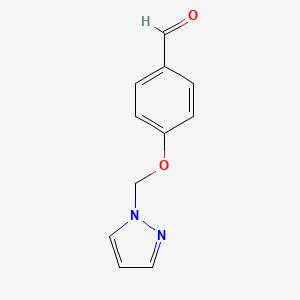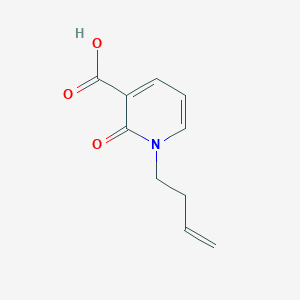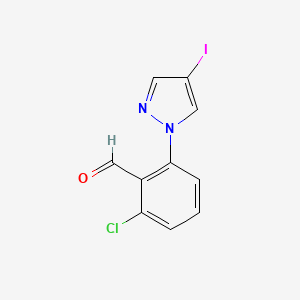
(R)-N-((1-(38-Amino-34-(2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)-28,32-dioxo-3,6,9,12,15,18,21,24,30-nonaoxa-27,33-diazaoctatriacontyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “®-N-((1-(38-Amino-34-(2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)-28,32-dioxo-3,6,9,12,15,18,21,24,30-nonaoxa-27,33-diazaoctatriacontyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxymethyl, and triazole groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the attachment of the amino and hydroxymethyl groups, and the incorporation of the cyclohexanecarboxamide moiety. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of such a complex compound would involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) can facilitate reduction.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) can be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways involving triazole and amino groups.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, the triazole ring could interact with enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups could participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- **®-N-((1-(38-Amino-34-(2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)-28,32-dioxo-3,6,9,12,15,18,21,24,30-nonaoxa-27,33-diazaoctatriacontyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamide" shares similarities with other triazole-containing compounds, amino acids, and cyclohexanecarboxamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C51H81N9O16 |
|---|---|
Molecular Weight |
1076.2 g/mol |
IUPAC Name |
N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(3R)-7-amino-1-[4-(hydroxymethyl)anilino]-1-oxoheptan-3-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C51H81N9O16/c52-14-2-1-3-44(33-46(62)55-43-10-6-41(37-61)7-11-43)56-48(64)39-76-38-47(63)53-15-17-68-19-21-70-23-25-72-27-29-74-31-32-75-30-28-73-26-24-71-22-20-69-18-16-59-36-45(57-58-59)34-54-51(67)42-8-4-40(5-9-42)35-60-49(65)12-13-50(60)66/h6-7,10-13,36,40,42,44,61H,1-5,8-9,14-35,37-39,52H2,(H,53,63)(H,54,67)(H,55,62)(H,56,64)/t40?,42?,44-/m1/s1 |
InChI Key |
ZBMINMSNSNBONE-MDLOOTNSSA-N |
Isomeric SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)N[C@H](CCCCN)CC(=O)NC4=CC=C(C=C4)CO |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)NC(CCCCN)CC(=O)NC4=CC=C(C=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13338815.png)

![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13338831.png)
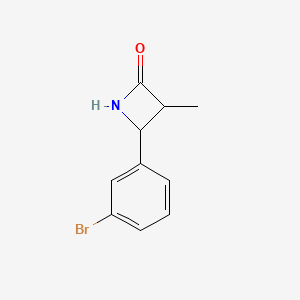
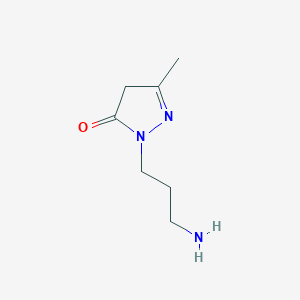
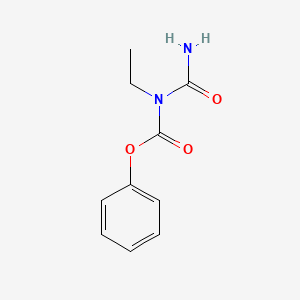
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13338857.png)
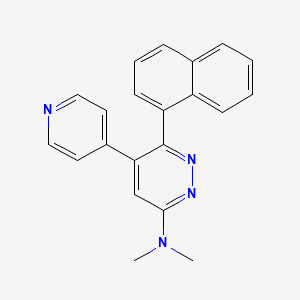
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13338873.png)
